REACTION_SMILES
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[C:13]([n:14]1[cH:15][cH:16][n:17][cH:18]1)([n:19]1[cH:20][cH:21][n:22][cH:23]1)=[O:24].[CH2:37]1[CH2:38][CH2:39][C:40]2=[N:45][CH2:44][CH2:43][CH2:42][N:41]2[CH2:46][CH2:47]1.[Cl:1][c:2]1[cH:3][c:4]([O:11][CH3:12])[c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1.[Cl:48][CH2:49][Cl:50].[c:25]1([CH:31]=[CH:32][S:33](=[O:34])(=[O:35])[NH2:36])[cH:26][cH:27][cH:28][cH:29][cH:30]1>>[Cl:1][c:2]1[cH:3][c:4]([O:11][CH3:12])[c:5]([C:6](=[O:8])[NH:36][S:33]([CH:32]=[CH:31][c:25]2[cH:26][cH:27][cH:28][cH:29][cH:30]2)(=[O:34])=[O:35])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(n1ccnc1)n1ccnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(Cl)ccc1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NS(=O)(=O)C=Cc1ccccc1
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Name
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Type
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product
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Smiles
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COc1cc(Cl)ccc1C(=O)NS(=O)(=O)C=Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |